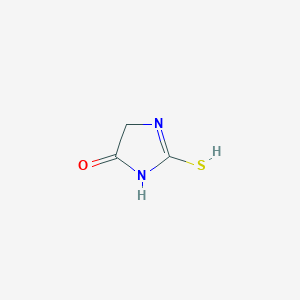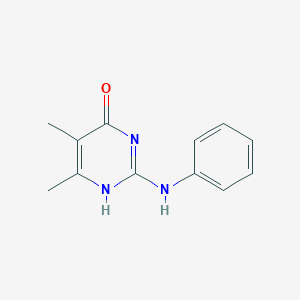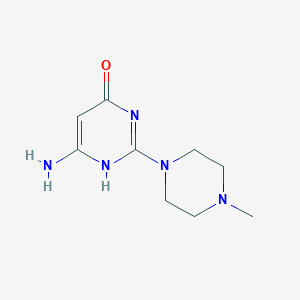
Diethyl(2,4-dinitrophenyl)malonate
Vue d'ensemble
Description
Diethyl(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C13H14N2O8. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 2,4-dinitrophenyl group and two ethyl ester groups. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl(2,4-dinitrophenyl)malonate can be synthesized through the alkylation of diethyl malonate with 2,4-dinitrochlorobenzene. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 2,4-dinitrochlorobenzene to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2,4-dinitrophenyl)malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro groups, which are electron-withdrawing and make the aromatic ring more susceptible to nucleophilic attack.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, 2,4-dinitrochlorobenzene.
Reduction: Hydrogen gas, palladium catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: this compound.
Reduction: Diethyl(2,4-diaminophenyl)malonate.
Hydrolysis: 2,4-dinitrophenylmalonic acid.
Applications De Recherche Scientifique
Diethyl(2,4-dinitrophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Material Science: It is employed in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of diethyl(2,4-dinitrophenyl)malonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups on the aromatic ring make it an effective electrophile, allowing it to react with nucleophiles. Additionally, the compound can act as a Michael acceptor in conjugate addition reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the nitro groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
2,4-Dinitrophenylhydrazine: Contains the same 2,4-dinitrophenyl group but with a hydrazine moiety instead of the malonate ester.
Uniqueness
Diethyl(2,4-dinitrophenyl)malonate is unique due to the presence of both the malonate ester and the 2,4-dinitrophenyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The nitro groups enhance its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to diethyl malonate .
Propriétés
IUPAC Name |
diethyl 2-(2,4-dinitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O8/c1-3-22-12(16)11(13(17)23-4-2)9-6-5-8(14(18)19)7-10(9)15(20)21/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRUGWMANDAALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286636 | |
| Record name | diethyl(2,4-dinitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4950-04-3 | |
| Record name | NSC46724 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl(2,4-dinitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide](/img/structure/B7789128.png)





![ethyl (7E)-2-(acetylamino)-7-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7789170.png)







